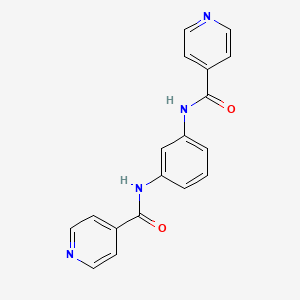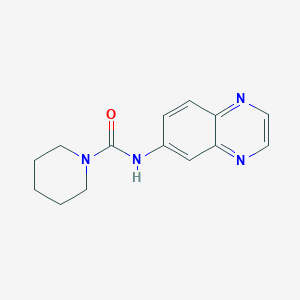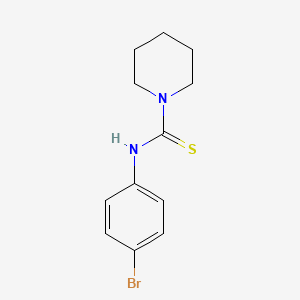![molecular formula C16H20N2OS B5807312 4-methyl-2-{[2-(4-morpholinyl)ethyl]thio}quinoline](/img/structure/B5807312.png)
4-methyl-2-{[2-(4-morpholinyl)ethyl]thio}quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-2-{[2-(4-morpholinyl)ethyl]thio}quinoline, also known as METhQ, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. It belongs to the class of quinoline-based compounds, which have been extensively studied for their diverse biological activities. METhQ has been found to exhibit promising anti-cancer, anti-inflammatory, and anti-microbial properties, making it a subject of interest for further investigation.
作用机制
The exact mechanism of action of 4-methyl-2-{[2-(4-morpholinyl)ethyl]thio}quinoline is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways and molecular targets. This compound has been found to activate the p38 MAPK pathway, which plays a crucial role in cell survival and apoptosis. It also inhibits the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses. This compound has also been shown to interact with DNA and inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and transcription.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. This compound has also been found to reduce the production of pro-inflammatory cytokines and enzymes, leading to a decrease in inflammation. Additionally, this compound has been shown to inhibit the growth of various pathogenic microorganisms, making it a potential candidate for the development of new antimicrobial agents.
实验室实验的优点和局限性
4-methyl-2-{[2-(4-morpholinyl)ethyl]thio}quinoline has several advantages for laboratory experiments. It is a synthetic compound that can be easily synthesized and purified, making it readily available for research purposes. This compound has also been extensively studied for its therapeutic properties, providing a significant amount of data on its biological activities. However, this compound also has some limitations for laboratory experiments. Its mechanism of action is not fully understood, which makes it challenging to design experiments that target specific molecular targets. Additionally, this compound has not been extensively studied in vivo, which limits its potential for clinical translation.
未来方向
There are several future directions for 4-methyl-2-{[2-(4-morpholinyl)ethyl]thio}quinoline research. One potential direction is to investigate its anti-cancer properties further. This compound has been found to exhibit promising anti-cancer effects in vitro, and further studies are needed to determine its efficacy in vivo. Another potential direction is to explore its anti-inflammatory properties in more detail. This compound has been shown to reduce inflammation in various models, and further studies are needed to determine its potential for the treatment of inflammatory diseases. Additionally, this compound could be studied further for its antimicrobial properties, as it has shown promising activity against various pathogenic microorganisms. Overall, this compound has significant potential for further research, and its diverse biological activities make it a subject of interest for various scientific fields.
合成方法
The synthesis of 4-methyl-2-{[2-(4-morpholinyl)ethyl]thio}quinoline involves the reaction of 2-chloro-4-methylquinoline with 2-(4-morpholinyl)ethylthiol in the presence of a base catalyst. The reaction proceeds through the substitution of the chlorine atom with the thiol group, resulting in the formation of this compound. The compound can be purified using various chromatographic techniques and characterized using spectroscopic methods.
科学研究应用
4-methyl-2-{[2-(4-morpholinyl)ethyl]thio}quinoline has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. This compound has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and enzymes. Additionally, this compound has demonstrated anti-microbial properties by inhibiting the growth of various pathogenic microorganisms.
属性
IUPAC Name |
4-[2-(4-methylquinolin-2-yl)sulfanylethyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2OS/c1-13-12-16(17-15-5-3-2-4-14(13)15)20-11-8-18-6-9-19-10-7-18/h2-5,12H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWDBDDLVNWKNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)SCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-{4-[N-(5-bromo-2-furoyl)ethanehydrazonoyl]phenyl}methanesulfonamide](/img/structure/B5807254.png)

![3-(4-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B5807275.png)
![2-(4-fluorophenoxy)-N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5807283.png)
![3-(3-methoxyphenyl)-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5807295.png)
![N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5807296.png)

![N,2-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5807308.png)


